molecular formula C21H22N2O3S2 B2926228 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 898423-97-7

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2926228
CAS RN: 898423-97-7
M. Wt: 414.54
InChI Key: VPWMLHPPONBNSO-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was initially developed as a cancer treatment drug and has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.

Scientific Research Applications

Anticancer Applications

Sulfonamide compounds have been explored for their anticancer properties, with certain derivatives showing potential as cell cycle inhibitors and antimitotic agents. One study highlighted the evaluation of sulfonamide-focused libraries in cell-based antitumor screens, identifying compounds with potent cell cycle inhibition activities that have advanced to clinical trials. These compounds disrupt tubulin polymerization or cause decreases in the S phase fraction, indicating their potential in anticancer therapy (Owa et al., 2002).

Antimicrobial Applications

Sulfonamide derivatives have also been assessed for their antimicrobial potential, with some showing significant activity against Mycobacterium tuberculosis. This suggests their usefulness in developing new antitubercular agents. The structural features of these compounds, supported by spectroscopic analysis, contribute to their inhibitory action, as demonstrated in studies involving docking against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).

Enzyme Inhibition

Research on sulfonamide drugs has provided insights into their interaction with biological molecules, such as tubulin. These studies have shown that certain sulfonamide drugs bind to the colchicine site of tubulin, affecting tubulin polymerization through thermodynamic changes. This interaction suggests a mechanism through which these compounds exert their biological effects, offering a potential pathway for developing new therapeutic agents (Banerjee et al., 2005).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-26-17-8-10-18(11-9-17)28(24,25)22-15-20(21-7-4-14-27-21)23-13-12-16-5-2-3-6-19(16)23/h2-11,14,20,22H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWMLHPPONBNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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